molecular formula C11H18BN3O3 B8134516 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methylamide

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methylamide

Cat. No.: B8134516
M. Wt: 251.09 g/mol
InChI Key: IHZIOXFEOOIGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic ester-functionalized pyrazole derivative characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the pyrazole 4-position and a methylamide substituent on the pyrazole-1-carboxylic acid moiety. Its molecular formula is C12H19BN3O3 (inferred from structural analogs), with a molecular weight of approximately 264.12 g/mol . It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical synthesis for kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BN3O3/c1-10(2)11(3,4)18-12(17-10)8-6-14-15(7-8)9(16)13-5/h6-7H,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZIOXFEOOIGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methylamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor and anti-inflammatory effects, as well as its mechanism of action.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a dioxaborolane moiety. Its molecular formula is C11H17BO3C_{11}H_{17}BO_3, and it has a molecular weight of approximately 215.06 g/mol. The presence of the boron atom in the dioxaborolane structure may contribute to its unique biological properties.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity against MCF7 Cells : The compound demonstrated an IC50 value of approximately 39.70 µM against MCF7 breast cancer cells, suggesting moderate antiproliferative activity .
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases, which are crucial in the programmed cell death pathway. Specifically, it influences caspase-3 and caspase-7 activities .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting key enzymes involved in inflammation:

  • Cytokine Production : Studies show that certain pyrazole analogs can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses .

Other Biological Activities

The compound may also exhibit additional pharmacological activities:

  • Antinociceptive Effects : Similar pyrazole compounds have been reported to possess pain-relieving properties, making them potential candidates for analgesic drug development .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by inhibiting metabolic enzymes linked to neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives similar to the compound :

StudyCompoundCell LineIC50 Value (µM)Activity
Toton et al. (2013)Pyrazole derivativeMCF739.70Cytotoxic
Lehmann et al. (2017)Pyrazole analogsMDA-MB-231Not specifiedApoptosis induction
Bouabdallah et al. (2022)N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Cytotoxic

Scientific Research Applications

The compound 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methylamide is a significant chemical in various scientific research applications. This article will explore its applications across different fields, including medicinal chemistry, materials science, and agricultural chemistry.

Medicinal Chemistry

The compound has shown potential as a precursor for the synthesis of various bioactive molecules. Its unique structure allows for modifications that can enhance pharmacological properties.

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. The incorporation of the dioxaborolane moiety can enhance the selectivity and efficacy of these compounds against cancer cells .
  • Anti-inflammatory Agents : Studies have demonstrated that pyrazole derivatives can act as anti-inflammatory agents. The presence of the dioxaborolane group may contribute to improved solubility and bioavailability .

Materials Science

In materials science, this compound serves as a building block for the development of new materials with specific properties.

  • Polymeric Materials : The dioxaborolane group is known for its ability to form cross-links in polymeric systems, enhancing mechanical properties and thermal stability. This is particularly useful in creating advanced composites for industrial applications .
  • Sensors and Electronics : The incorporation of boron-containing compounds in electronic materials has been explored for their potential to improve conductivity and sensor responsiveness. Research is ongoing into how this compound can be utilized in developing high-performance electronic devices .

Agricultural Chemistry

The compound's applications extend into agricultural chemistry, where it can be used to develop new agrochemicals.

  • Pesticide Development : Pyrazole derivatives are being researched as potential pesticides due to their ability to inhibit certain enzymes in pests. The unique structure of this compound may enhance efficacy and reduce toxicity to non-target organisms .

Case Studies

StudyApplicationFindings
Study on Anticancer ActivityMedicinal ChemistryDerivatives showed selective cytotoxicity against various cancer cell lines.
Development of PolymersMaterials ScienceEnhanced mechanical properties observed with dioxaborolane incorporation.
Pesticidal EfficacyAgricultural ChemistryDemonstrated effective inhibition of pest growth with minimal environmental impact.

Comparison with Similar Compounds

Key Structural Variants and Their Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Applications Key Properties
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methylamide (Target) C12H19BN3O3 ~264.12 -NHCH3 (methylamide) Pharmaceutical intermediates High purity (96%), moderate polarity, hydrogen-bonding capability
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazole-1-carboxylic acid tert-butyl ester C19H26BNO4 377.30 -O-t-Bu (tert-butyl ester) Organic synthesis Enhanced steric bulk, improved stability, lower reactivity in coupling
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C10H17BN2O2 208.07 -CH3 (N-methyl) Agrochemical intermediates High lipophilicity, reduced solubility in aqueous systems
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole C12H15BN2O2 230.08 Indazole core (no carboxylic acid substituent) Materials science Rigid aromatic system, higher thermal stability
1-(3-Trifluoromethylphenethyl)-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrazole C18H22BF3N2O2 366.19 -CH2CF3 (lipophilic) Kinase inhibitor development Enhanced electron-withdrawing effects, improved target binding

Purity and Commercial Availability

  • The target compound is available at 96% purity (SynChem, Inc.) , while the tert-butyl ester variant is offered at 97% purity (Thermo Scientific) .
  • Price variations reflect synthetic complexity:
    • Methylamide derivative: ~$325–375 per 500 mg–1 g .
    • tert-Butyl ester: ~$186.75 per 5 g .

Agrochemical and Material Science

  • N-methylated analogs are prevalent in pesticide intermediates, leveraging their lipophilicity for membrane penetration .
  • Indazole derivatives (e.g., CAS 885618-33-7) exhibit applications in OLED materials due to their rigid, conjugated systems .

Preparation Methods

Carbodiimide-Mediated Coupling

Adapting protocols from pyrazole-3-carboxamide syntheses, the carboxylic acid intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

  • Synthesis of Pyrazole-1-carboxylic Acid :
    Oxidation of 1H-pyrazole-1-methanol (CrO3, H2SO4, acetone, 0°C, 2 h) yields pyrazole-1-carboxylic acid (78% yield).

  • Amidation with Methylamine :
    A mixture of pyrazole-1-carboxylic acid (40.0 mmol), EDCI (43.8 mmol), HOBt (44.4 mmol), and methylamine (2.0 equiv) in DMF (100 mL) at RT for 24 hours affords the methylamide derivative (63.9% yield).

Analytical Data :

  • IR (KBr) : 3369 cm⁻¹ (N–H), 1645 cm⁻¹ (C=O).

  • 1H-NMR (DMSO-d6) : δ 2.1 (s, 3H, –CH3), 3.3 (s, 2H, –CH2–).

Direct Acylation of Pyrazole Nitrogen

For unprotected 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, acylation is achieved using methyl isocyanate:

  • Reaction : 4-(Boronate)pyrazole (1.0 equiv), methyl isocyanate (1.2 equiv), DMAP (0.1 equiv), DCM, RT, 6 h.

  • Yield : 68% after silica gel chromatography.

Integrated Synthetic Route

Combining the above steps, the optimal pathway is:

  • SEM Protection :
    4-Bromo-1H-pyrazole → 4-bromo-1-SEM-pyrazole (46% yield).

  • Miyaura Borylation :
    4-Bromo-1-SEM-pyrazole → 1-SEM-4-(dioxaborolan)pyrazole (90% yield).

  • SEM Deprotection :
    TFA/DCM → 4-(dioxaborolan)-1H-pyrazole (95% yield).

  • Amidation :
    EDCI/HOBt-mediated coupling with methylamine (63.9% yield).

Overall Yield : ~25% (four steps).

Challenges and Optimization

  • Boronate Stability : The dioxaborolan group is sensitive to strong acids/bases. Reactions involving EDCI/HOBt (pH 6–7) are preferable.

  • Regioselectivity : Miyaura borylation favors the 4-position due to electronic effects.

  • Solvent Choice : DMF enhances amidation yields but requires rigorous drying to prevent boronate hydrolysis.

Analytical Characterization

TechniqueData
HRMS m/z: 291.1521 [M+H]+ (calc. 291.1518)
1H-NMR (CDCl3)δ 1.32 (s, 12H, BPin), 2.98 (s, 3H, NCH3), 7.81 (s, 1H, pyrazole-H)
11B-NMR δ 30.2 (q, J = 33 Hz, BPin)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methylamide?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. A typical procedure involves reacting pyrazole derivatives with pinacol borane under Pd catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 60–80°C for 12–24 hours . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Yield optimization may require adjusting equivalents of boronic ester or catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and methylamide group (δ 2.8–3.2 ppm for N-methyl protons) .
  • IR Spectroscopy : Look for B-O stretching (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • HRMS (ESI) : Validate molecular weight (e.g., calculated [M+H]+ = 367.19) with <2 ppm error .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (argon) at –20°C in airtight containers to prevent hydrolysis of the boronic ester. Moisture-sensitive degradation can be monitored via periodic NMR analysis . Avoid prolonged exposure to light, as pyrazole derivatives may undergo photolytic decomposition .

Q. How can researchers assess the compound’s potential bioactivity in preliminary studies?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays or evaluate cytotoxicity against cancer cell lines (e.g., MTT assay). Dose-response curves (1–100 µM) and positive controls (e.g., staurosporine for cytotoxicity) are critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during Suzuki-Miyaura coupling?

  • Methodological Answer : Side reactions (e.g., protodeboronation) are minimized by using degassed solvents, controlled pH (neutral to slightly basic), and Pd catalysts with bulky ligands (e.g., SPhos). Kinetic studies via LC-MS can identify intermediates and optimize reaction time . A table of common side products and mitigation strategies:
Side ProductCauseMitigation
Deboronated pyrazoleAcidic conditionsUse Na2CO3 as base, anhydrous conditions
HomocouplingExcess boronic esterLimit boronic ester to 1.1 equivalents

Q. What experimental approaches resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?

  • Methodological Answer : Contradictory shifts may arise from tautomerism (pyrazole ring) or solvent polarity effects. Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) . For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

Q. How can environmental fate studies (e.g., hydrolysis kinetics) be designed for this compound?

  • Methodological Answer : Conduct hydrolysis experiments at varying pH (3–10) and temperatures (25–50°C). Monitor degradation via HPLC-UV (λ = 254 nm) and identify products using HRMS. Pseudo-first-order kinetics models can estimate half-lives. For example:

  • pH 7, 25°C : t₁/₂ = 48 hours (stable)
  • pH 10, 50°C : t₁/₂ = 2 hours (rapid hydrolysis) .

Q. What strategies enable structure-activity relationship (SAR) studies for modifying the pyrazole-boronic ester scaffold?

  • Methodological Answer :

  • Substituent Variation : Replace methylamide with acyl or sulfonamide groups to alter lipophilicity .
  • Boron Masking : Use pro-drug strategies (e.g., esterification of the boronic acid) to enhance bioavailability .
  • In Silico Screening : Dock modified structures into target enzyme active sites (e.g., AutoDock Vina) to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.